Cas no 25216-60-8 (tert-butyl N-(3,5-dichlorophenyl)carbamate)

tert-butyl N-(3,5-dichlorophenyl)carbamate structure
25216-60-8 structure
商品名:tert-butyl N-(3,5-dichlorophenyl)carbamate
CAS番号:25216-60-8
MF:C11H13NO2Cl2
メガワット:262.132
MDL:MFCD07127712
CID:3921000
PubChem ID:4935479

tert-butyl N-(3,5-dichlorophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid, (3,5-dichlorophenyl)-, 1,1-dimethylethyl ester
    • N-Boc-3,5-dichloroaniline
    • tert-Butyl (3,5-dichlorophenyl)carbamate
    • tert-butyl N-(3,5-dichlorophenyl)carbamate
    • AKOS003477486
    • tert-butyl(3,5-dichlorophenyl)carbamate
    • (3,5-dichloro-phenyl)carbamic acid-tert-butyl ester
    • DPERPLBMGGIXME-UHFFFAOYSA-N
    • MFCD07127712
    • (3,5-dichloro-phenyl)-carbamic acid-tert-butyl ester
    • (3,5-dichloro-phenyl)carbamic acidtert-butyl ester
    • BS-47242
    • 25216-60-8
    • F71918
    • SCHEMBL5879121
    • MDL: MFCD07127712
    • インチ: InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
    • InChIKey: DPERPLBMGGIXME-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 261.0323340g/mol
  • どういたいしつりょう: 261.0323340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

tert-butyl N-(3,5-dichlorophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
F71918-1/G
TERT-BUTYL (3,5-DICHLOROPHENYL)CARBAMATE
25216-60-8 95%
1g
$156 2023-09-18
Chemenu
CM479588-1g
N-Boc-3,5-dichloroaniline
25216-60-8 95%+
1g
$131 2023-01-31
eNovation Chemicals LLC
Y1249840-5g
N-Boc-3,5-dichloroaniline
25216-60-8 98%
5g
$285 2025-02-24
AstaTech
F71918-5/G
TERT-BUTYL (3,5-DICHLOROPHENYL)CARBAMATE
25216-60-8 95%
5g
$469 2023-09-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01386431-5g
tert-Butyl (3,5-dichlorophenyl)carbamate
25216-60-8 98%
5g
¥1786.0 2023-01-30
Enamine
BBV-40075871-2.5g
tert-butyl N-(3,5-dichlorophenyl)carbamate
25216-60-8 95%
2.5g
$680.0 2023-10-28
Enamine
BBV-40075871-5g
tert-butyl N-(3,5-dichlorophenyl)carbamate
25216-60-8 95%
5g
$859.0 2023-10-28
Enamine
BBV-40075871-10g
tert-butyl N-(3,5-dichlorophenyl)carbamate
25216-60-8 95%
10g
$1080.0 2023-10-28
1PlusChem
1P01JME0-250mg
N-Boc-3,5-dichloroaniline
25216-60-8 98%
250mg
$19.00 2024-05-20
eNovation Chemicals LLC
Y1249840-250mg
N-Boc-3,5-dichloroaniline
25216-60-8 98%
250mg
$80 2025-02-24

tert-butyl N-(3,5-dichlorophenyl)carbamate 関連文献

tert-butyl N-(3,5-dichlorophenyl)carbamateに関する追加情報

tert-butyl N-(3,5-dichlorophenyl)carbamate: A Comprehensive Overview

tert-butyl N-(3,5-dichlorophenyl)carbamate (CAS No. 25216-60-8) is a versatile organic compound with a wide range of applications in various industries. This compound, also known as Tert-butyl (3,5-dichlorophenyl)carbamate, is a derivative of carbamic acid and is characterized by its unique chemical structure and properties. In recent years, advancements in synthetic chemistry and material science have led to increased interest in this compound, particularly due to its potential in pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure of tert-butyl N-(3,5-dichlorophenyl)carbamate consists of a tert-butyl group attached to a carbamate functional group, which is further connected to a 3,5-dichlorophenyl ring. This combination of functional groups imparts the compound with distinct chemical and physical properties. The tert-butyl group contributes to the compound's stability and lipophilicity, while the carbamate group provides reactivity and compatibility with various chemical reactions. The presence of chlorine atoms on the phenyl ring enhances the compound's electronic properties and makes it suitable for applications requiring specific reactivity or selectivity.

Recent studies have highlighted the potential of tert-butyl N-(3,5-dichlorophenyl)carbamate as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel pesticides and herbicides. The compound's ability to form stable intermediates during synthesis has made it a valuable building block in organic chemistry. Moreover, its compatibility with modern synthetic techniques, such as Suzuki coupling and Buchwald-Hartwig amination, has further expanded its utility in drug discovery and material synthesis.

In terms of physical properties, tert-butyl N-(3,5-dichlorophenyl)carbamate exhibits a melting point of approximately 120°C and a boiling point around 340°C under standard conditions. Its solubility in common organic solvents like dichloromethane and THF makes it easy to handle in laboratory settings. The compound is also relatively stable under normal storage conditions, although exposure to strong acids or bases may lead to hydrolysis or decomposition.

The synthesis of tert-butyl N-(3,5-dichlorophenyl)carbamate typically involves the reaction of 3,5-dichloroaniline with tert-butyl chloroformate or other suitable carbamate precursors. This reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield rates.

One of the most promising applications of tert-butyl N-(3,5-dichlorophenyl)carbamate lies in its use as an intermediate in pharmaceutical chemistry. Researchers have reported its incorporation into drug candidates targeting various diseases, including cancer and infectious disorders. The compound's ability to modulate enzyme activity or bind to specific receptors makes it an attractive candidate for drug development. Additionally, its role as a protective group in peptide synthesis has further solidified its importance in medicinal chemistry.

In the agrochemical sector, tert-butyl N-(3,5-dichlorophenyl)carbamate has been investigated for its potential as a herbicide or fungicide. Its ability to inhibit key enzymes involved in plant growth or fungal metabolism has shown promise in controlling agricultural pests and diseases. Field trials conducted under controlled conditions have demonstrated its efficacy against various crop pathogens without causing significant harm to non-target organisms.

The environmental impact of tert-butyl N-(3,5-dichlorophenyl)carbamate has also been a topic of recent research. Studies suggest that the compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in soil and water systems. However, further investigations are required to fully understand its long-term environmental effects and ensure sustainable use practices.

In conclusion, tert-butyl N-(3,5-dichlorophenyl)carbamate (CAS No. 25216-60-8) is a multifaceted organic compound with significant potential across diverse industries. Its unique chemical properties, coupled with recent advancements in synthetic methods and application development

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